N-(1-phenyl-1H-benzimidazol-5-yl)propanamide
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Overview
Description
N-(1-phenyl-1H-benzimidazol-5-yl)propanamide is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-1H-benzimidazol-5-yl)propanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. Common synthetic routes include:
Condensation with Formic Acid: o-Phenylenediamine reacts with formic acid under reflux conditions to form benzimidazole, which is then further reacted with phenylpropanoyl chloride to yield this compound.
Reaction with Aromatic Aldehydes: o-Phenylenediamine reacts with aromatic aldehydes in the presence of an acid catalyst to form benzimidazole derivatives, which are then acylated with propanoyl chloride.
Cyclization Reactions: Cyclization of appropriate precursors under acidic or basic conditions can also lead to the formation of benzimidazole derivatives.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors to ensure consistency and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-1H-benzimidazol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated benzimidazole derivatives with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Benzimidazole oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-phenyl-1H-benzimidazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the STAT3 pathway, which is involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, showing diverse biological activities.
Benzimidazole Derivatives: Compounds with modifications at different positions on the benzimidazole ring, exhibiting unique properties.
Uniqueness
N-(1-phenyl-1H-benzimidazol-5-yl)propanamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit specific molecular targets, such as the STAT3 pathway, distinguishes it from other benzimidazole derivatives and makes it a promising candidate for further research and development.
Properties
IUPAC Name |
N-(1-phenylbenzimidazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-16(20)18-12-8-9-15-14(10-12)17-11-19(15)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJZMKCENQXXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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